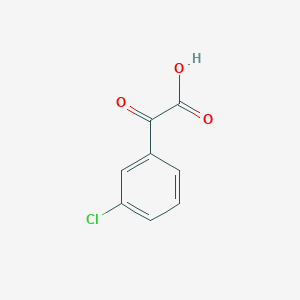

2-(3-Chlorophenyl)-2-oxoacetic acid

Description

2-(3-Chlorophenyl)-2-oxoacetic acid is an α-oxocarboxylic acid derivative characterized by a ketone group adjacent to a carboxylic acid moiety and a 3-chlorophenyl substituent. This compound is synthesized via methods such as acid-catalyzed rearrangements or condensation reactions involving substituted oxiranes or hydrazines . It is reported as a white solid with a yield of 69% under optimized conditions, and its structure is confirmed by ¹H and ¹³C NMR spectroscopy matching literature data . The compound is commercially available, with four suppliers listed globally , indicating its relevance in pharmaceutical and organic synthesis applications.

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZHGQGROJXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309286 | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-07-7 | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with glyoxylic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis can be optimized for industrial production to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the physicochemical and reactivity profiles of α-oxocarboxylic acids. Key analogs include:

- 2-(4-Chlorophenyl)-2-oxoacetic acid (2h) : A 4-chloro-substituted analog synthesized in 77% yield as a white solid. The para-substituted chlorine exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to the meta-substituted 3-chloro derivative .

- 2-(3-Fluorophenyl)-2-oxoacetic acid : The 3-fluoro analog shares structural similarity but differs in electronegativity (F > Cl). It is classified as acutely toxic (skin contact, inhalation) and requires stringent handling protocols .

- 2-(4-Methoxyphenyl)-2-oxoacetic acid (2c) : The electron-donating methoxy group at the para position reduces acidity and alters solubility compared to halogenated analogs. It is synthesized in 62% yield .

Biological Activity

2-(3-Chlorophenyl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C9H7ClO3

Molecular Weight : 188.60 g/mol

IUPAC Name : this compound

The compound features a chlorophenyl group attached to an oxoacetic acid moiety, which influences its biological reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on proteins and enzymes, leading to modifications that may inhibit enzyme activity or alter protein functions. This mechanism underpins its potential applications in therapeutic contexts, particularly in cancer and microbial infections.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | G1 phase cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of DNA synthesis |

In a study, the compound was found to inhibit proliferation in human cancer cells effectively, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of this compound on human neuroblastoma SH-SY5Y cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a novel anticancer drug .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Helicobacter pylori. The findings demonstrated that it exhibited comparable activity to standard antibiotics, suggesting that it could serve as an alternative treatment option for infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.